molecular formula C20H25BrN6O2 B11705604 4-bromobenzaldehyde (7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

4-bromobenzaldehyde (7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Cat. No.: B11705604
M. Wt: 461.4 g/mol
InChI Key: VURLWRMYXBPEAP-XKZIYDEJSA-N
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Description

4-bromobenzaldehyde (7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents. This particular compound features a bromobenzaldehyde moiety linked to a purine derivative through a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzaldehyde (7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves the condensation reaction between 4-bromobenzaldehyde and the corresponding hydrazine derivative of the purine compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-bromobenzaldehyde (7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-bromobenzaldehyde (7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde (7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzaldehyde (3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
  • 4-bromobenzaldehyde (3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
  • 4-bromobenzaldehyde (7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Uniqueness

The uniqueness of 4-bromobenzaldehyde (7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone lies in its specific structural features, such as the heptyl group and the bromobenzaldehyde moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25BrN6O2

Molecular Weight

461.4 g/mol

IUPAC Name

8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-heptyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H25BrN6O2/c1-3-4-5-6-7-12-27-16-17(26(2)20(29)24-18(16)28)23-19(27)25-22-13-14-8-10-15(21)11-9-14/h8-11,13H,3-7,12H2,1-2H3,(H,23,25)(H,24,28,29)/b22-13-

InChI Key

VURLWRMYXBPEAP-XKZIYDEJSA-N

Isomeric SMILES

CCCCCCCN1C2=C(N=C1N/N=C\C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)NC2=O)C

Origin of Product

United States

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